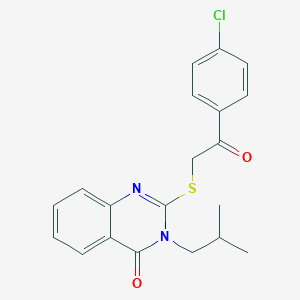
2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H19ClN2O2S and its molecular weight is 386.9g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound include:
- Antioxidant Activity
- Anticancer Activity
- Antimicrobial Activity
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of quinazolinone derivatives, including our compound. The antioxidant activity was assessed using various assays such as DPPH, ABTS, and CUPRAC. The results indicated that compounds with specific substituents exhibited significant antioxidant activity.
Research Findings
- Structure–Activity Relationship : The presence of hydroxyl groups and ethylene linkers significantly enhances antioxidant activity. Compounds with two hydroxyl groups in ortho positions showed improved metal-chelating properties, which correlate with enhanced antioxidant effects .
- Evaluation Methods : The CUPRAC assay demonstrated higher sensitivity compared to DPPH and ABTS assays, making it a preferred method for evaluating antioxidant capacity .
Anticancer Activity
Quinazolinones have been extensively studied for their anticancer potential. The compound has shown promising cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Testing : In vitro studies revealed that the compound exhibited significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values were reported as follows:
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers in treated cell lines .
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been explored, revealing efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings
- Inhibition Zones : The compound demonstrated inhibition zones ranging from 10 mm to 15 mm against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity compared to standard antibiotics like ampicillin .
- Minimum Inhibitory Concentration (MIC) : MIC values for the compound were determined to be between 65 mg/mL to 80 mg/mL against tested bacterial strains, showcasing its potential as an antimicrobial agent .
Comparative Analysis Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant | CUPRAC | High sensitivity; effective with hydroxyl substitutions |
| Anticancer | MTT Assay | IC50 values: PC3 (10 µM), MCF-7 (10 µM), HT-29 (12 µM) |
| Antimicrobial | Agar Diffusion | Inhibition zones: 10 mm - 15 mm; MIC: 65 mg/mL - 80 mg/mL |
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGYPPPTTGUXJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255865-16-8 |
Source


|
| Record name | 2-((2-(4-CHLOROPHENYL)-2-OXOETHYL)THIO)-3-ISOBUTYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














